molecular formula C6H12N2O4 B13764850 1,4-Butanediol, dicarbamate CAS No. 7119-55-3

1,4-Butanediol, dicarbamate

Cat. No.: B13764850
CAS No.: 7119-55-3
M. Wt: 176.17 g/mol
InChI Key: ONWSHWFYPNZPAA-UHFFFAOYSA-N
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Description

Butane-1,4-diyl dicarbamate, also known as 1,4-Butanediol, dicarbamate, is an organic compound with the molecular formula C6H12N2O4. This compound is a derivative of butanediol and carbamic acid, forming a dicarbamate ester. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane-1,4-diyl dicarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with urea. This reaction typically occurs under specific conditions, such as the presence of a catalyst like zinc monoglycerolate, at elevated temperatures (around 140°C) and reduced pressure (30.003 Torr) for about 7 hours .

Industrial Production Methods

In industrial settings, the production of butane-1,4-diyl dicarbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl dicarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert it back to 1,4-butanediol and other intermediates.

    Substitution: It can undergo substitution reactions where the carbamate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives, while reduction can produce 1,4-butanediol.

Scientific Research Applications

Butane-1,4-diyl dicarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a drug delivery agent and its pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of butane-1,4-diyl dicarbamate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, influencing biochemical processes. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A precursor to butane-1,4-diyl dicarbamate, used in the synthesis of polyurethanes and other chemicals.

    Carbamic Acid: The parent compound of carbamates, involved in various chemical reactions and industrial applications.

    Tetramethylene Glycol Dicarbamate: Another dicarbamate ester with similar properties and applications.

Uniqueness

Butane-1,4-diyl dicarbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

7119-55-3

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

4-carbamoyloxybutyl carbamate

InChI

InChI=1S/C6H12N2O4/c7-5(9)11-3-1-2-4-12-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)

InChI Key

ONWSHWFYPNZPAA-UHFFFAOYSA-N

Canonical SMILES

C(CCOC(=O)N)COC(=O)N

Origin of Product

United States

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